3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine
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Overview
Description
3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and a 1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction involves the use of azides and alkynes to form 1,2,3-triazoles under mild conditions, often catalyzed by copper(I) salts . The fluorine atom is introduced via electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent yields and purity. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound can also modulate signaling pathways by binding to specific receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another triazole-substituted pyridine with similar coordination chemistry properties.
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: A compound with similar biological activity and potential therapeutic applications.
Uniqueness
3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine is unique due to the presence of both a fluorine atom and a triazole ring, which confer distinct electronic and steric properties. These features enhance its ability to form stable complexes with metals and interact with biological targets, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C7H5FN4 |
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Molecular Weight |
164.14 g/mol |
IUPAC Name |
3-fluoro-5-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C7H5FN4/c8-6-1-5(2-9-3-6)7-4-10-12-11-7/h1-4H,(H,10,11,12) |
InChI Key |
JBFRSOBMIGREIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C2=NNN=C2 |
Origin of Product |
United States |
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